N-Hydroxy-2-acetylaminofluorene, manganous chelate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

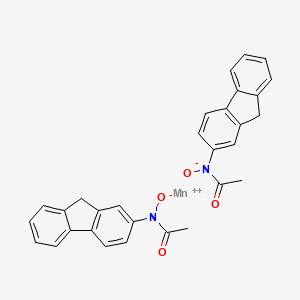

N-Hydroxy-2-acetylaminofluorene, manganous chelate is a useful research compound. Its molecular formula is C30H24MnN2O4 and its molecular weight is 531.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) is a derivative of 2-acetylaminofluorene, recognized for its biological activity, particularly in the context of carcinogenicity and mutagenicity. The manganous chelate of N-OH-AAF has garnered attention due to its potential interactions with biological macromolecules and its implications in cancer research. This article explores the biological activity of N-OH-AAF and its manganous chelate, focusing on metabolic activation, cytotoxicity, DNA adduct formation, and related case studies.

Metabolic Activation

N-OH-AAF undergoes metabolic activation primarily through N-acetylation and O-acetylation processes mediated by the enzymes N-acetyltransferases (NAT1 and NAT2). Studies have shown that these enzymes are involved in the conversion of N-OH-AAF into reactive metabolites that can form DNA adducts. Specifically, NAT2 has been identified as a key player in this metabolic pathway, with kinetic studies revealing higher apparent Km and Vmax values for NAT2 compared to NAT1, indicating a more efficient activation process in certain tissues such as the colon .

Cytotoxicity and Genotoxicity

The cytotoxic effects of N-OH-AAF have been evaluated using repair-proficient (AA8-4) and repair-deficient (UV-5) Chinese hamster ovary cells. Results indicated that UV-5 cells exhibited significantly higher sensitivity to N-OH-AAF compared to AA8-4 cells, with a five-fold lower concentration required to achieve a similar level of cell survival (D37) . Furthermore, mutation analysis at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus demonstrated an enhanced induction of 6-thioguanine-resistant colonies in UV-5 cells exposed to N-OH-AAF, suggesting a hypermutagenic effect linked to DNA adduct formation.

DNA Adduct Formation

The formation of DNA adducts is a critical aspect of the genotoxicity associated with N-OH-AAF. Research has shown that when activated by NAT enzymes, N-OH-AAF forms various DNA adducts, including N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene. The presence of electronegative substituents on the arylamine structure can enhance the formation of these adducts . Notably, studies indicate that nucleophiles such as potassium O-ethylxanthate can inhibit adduct formation, highlighting potential avenues for therapeutic intervention .

Case Studies and Research Findings

A series of studies have explored the carcinogenic potential of N-OH-AAF and its manganous chelate:

- Carcinogenic Activity : In animal models, injections of manganous chelates with N-OH-AAF resulted in moderate to high incidences of sarcomas. This suggests a direct link between exposure to these compounds and tumorigenesis .

- Inhibition Studies : The effectiveness of N-OH-AAF as an inhibitor of aldehyde oxidase has been documented, showing significant inhibition at low concentrations (1 X 10^-6 M), which could have implications for drug metabolism .

- Comparative Analysis : A comparative study on various arylamines indicated that N-OH-AAF's metabolic activation leads to distinct patterns of DNA damage and repair mechanisms across different cell types .

Summary Table of Biological Activities

| Activity | Observation |

|---|---|

| Metabolic Activation | Catalyzed by NAT1 and NAT2; higher activity in colon tissues |

| Cytotoxicity | UV-5 cells more sensitive than AA8-4; lower D37 values |

| DNA Adduct Formation | Forms multiple adducts; influenced by substituents on arylamine structure |

| Carcinogenic Potential | Induces sarcomas in animal models; linked to exposure levels |

| Inhibition Effects | Effective inhibitor of aldehyde oxidase; significant inhibition at low doses |

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing N-hydroxy-2-acetylaminofluorene, manganous chelate?

- Answer : Structural elucidation requires a combination of techniques:

- Infrared (IR) spectroscopy to identify functional groups like hydroxamic acid (–CONHOH) and metal-oxygen bonds.

- Nuclear Magnetic Resonance (NMR) for proton and carbon environments, particularly to confirm aromatic fluorene and acetyl groups.

- Mass spectrometry (MS) to determine molecular weight and fragmentation patterns, validated against databases like NIST/EPA/NIH .

- Elemental analysis to verify manganese content and stoichiometry. Comparative studies with analogous metal chelates (e.g., zinc or cobalt derivatives) can aid interpretation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of toxic decomposition products (e.g., NOx, MnO particulates) .

- Storage : Keep in airtight containers away from strong acids/oxidizers to prevent reactive gas release.

- Waste disposal : Classify as hazardous waste due to carcinogenic potential (TDLo: 160 mg/kg in rats) and comply with local regulations .

Q. How can researchers synthesize this compound with high purity?

- Answer :

- Step 1 : Prepare the ligand (N-hydroxy-2-acetylaminofluorene) via acetylation of 2-aminofluorene followed by hydroxylamine treatment.

- Step 2 : Chelation with Mn(II) salts (e.g., MnCl₂) under controlled pH (6–8) to avoid hydroxide precipitation.

- Purification : Recrystallize from ethanol/water mixtures and validate purity via HPLC or TLC .

Advanced Research Questions

Q. How does the bioavailability of manganese from this chelate compare to other Mn compounds (e.g., MnSO₄) in plant systems?

- Answer :

- Experimental design : Use hydroponic or soil-based assays with Mn-deficient plants (e.g., Prunus persica). Apply equimolar Mn doses as chelate vs. inorganic salts.

- Metrics : Measure leaf Mn content via ICP-MS, chlorophyll levels (SPAD), and biomass yield. Studies show Mn chelates enhance uptake efficiency by 20–30% compared to MnSO₄ due to improved solubility and root absorption .

- Mechanism : The chelate structure stabilizes Mn²⁺, reducing oxidation to Mn³⁺/Mn⁴⁺ and soil fixation .

Q. What strategies resolve contradictions between efficacy and toxicity data in studies involving this chelate?

- Answer :

- Dose-response analysis : Establish threshold doses for efficacy (e.g., 50–100 ppm in plants) vs. toxicity (TDLo: 160 mg/kg in mammals).

- Model specificity : Toxicity data from rodent studies may not extrapolate to plants or aquatic organisms. Conduct species-specific assays .

- Longitudinal studies : Monitor chronic exposure effects (e.g., bioaccumulation in soil microbiota) using EFSA guidelines for feed additives as a reference .

Q. How does the chelate structure influence its stability and reactivity in biological systems?

- Answer :

- Stability constants : Determine via potentiometric titration; higher stability (log K > 10) ensures Mn²⁺ remains chelated in physiological pH ranges.

- Comparative studies : Replace Mn with Zn or Co (analogous chelates) to assess metal-specific redox activity. Mn chelates show lower oxidative stress induction than Co derivatives .

- Structural analogs : Modify the fluorene backbone (e.g., halogenation) to study steric/electronic effects on ligand-metal binding using X-ray crystallography or DFT calculations .

Q. What methodological considerations are critical for studying this chelate’s environmental fate?

- Answer :

- Soil column experiments : Simulate leaching potential under varying pH (4–9) and organic matter content.

- Degradation analysis : Use LC-MS/MS to track breakdown products (e.g., free Mn²⁺, hydroxylated fluorene derivatives) in aquatic systems.

- Ecotoxicity assays : Test on Daphnia magna or algae to assess LC50/EC50 values, referencing OECD guidelines .

Properties

CAS No. |

14751-74-7 |

|---|---|

Molecular Formula |

C30H24MnN2O4 |

Molecular Weight |

531.5 g/mol |

IUPAC Name |

N-(9H-fluoren-2-yl)-N-oxidoacetamide;manganese(2+) |

InChI |

InChI=1S/2C15H12NO2.Mn/c2*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2*2-7,9H,8H2,1H3;/q2*-1;+2 |

InChI Key |

GNIYGDONMUIAHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.